molecular formula C15H10N2O3 B1246911 1-Hydroxy-9-medroxycanthin-6-one CAS No. 622408-85-9

1-Hydroxy-9-medroxycanthin-6-one

Cat. No.: B1246911
CAS No.: 622408-85-9
M. Wt: 266.25 g/mol
InChI Key: KFHGYFDVGYKREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-9-medroxycanthin-6-one is a natural product that belongs to the class of canthin-6-one alkaloids. It is primarily extracted from the barks of the tree Ailanthus altissima .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-9-medroxycanthin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells . Additionally, this compound interacts with glycogen synthase kinase 3 beta (GSK3β), leading to the degradation of β-catenin, which is a key component of the Wnt signaling pathway .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the Wnt signaling pathway by activating GSK3β, which leads to the degradation of β-catenin . This compound also affects the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in activated macrophages, thereby modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits COX-2 and PGE2 production by binding to their active sites, thereby reducing inflammation . Additionally, it activates GSK3β, which in turn degrades β-catenin, leading to the inhibition of the Wnt signaling pathway . This compound also interferes with calcium mobilization, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Long-term studies have shown that it maintains its biological activity over extended periods, with no significant degradation observed . In vitro studies have demonstrated its sustained anti-inflammatory and antiproliferative effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and muscle relaxant properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which hydroxylates the compound, leading to its further breakdown and excretion . This compound also affects metabolic flux by modulating the levels of various metabolites, including NO and PGE2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, which facilitates its distribution within the body . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-9-medroxycanthin-6-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the barks of Ailanthus altissima. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-9-medroxycanthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

1-Hydroxy-9-medroxycanthin-6-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-9-medroxycanthin-6-one is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-hydroxy-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-8-2-3-9-11(6-8)17-13(19)5-4-10-15(17)14(9)12(18)7-16-10/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGYFDVGYKREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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